N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Chemical Probes Heterocyclic Chemistry Drug Discovery

The compound N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a fully synthetic small molecule belonging to the class of pyridazinone-acetamide hybrids. Its architecture integrates three heterocyclic systems: a central 6-oxo-1,6-dihydropyridazine core substituted at the 3-position with a thiophene ring, an N-alkylated acetamide linker, and a terminal 4-methylthiazole moiety.

Molecular Formula C14H12N4O2S2
Molecular Weight 332.4 g/mol
Cat. No. B5691240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Molecular FormulaC14H12N4O2S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C14H12N4O2S2/c1-9-8-22-14(15-9)16-12(19)7-18-13(20)5-4-10(17-18)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,16,19)
InChIKeyRFRRHTHYNFUZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide: Structural Classification and Procurement Context


The compound N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a fully synthetic small molecule belonging to the class of pyridazinone-acetamide hybrids. Its architecture integrates three heterocyclic systems: a central 6-oxo-1,6-dihydropyridazine core substituted at the 3-position with a thiophene ring, an N-alkylated acetamide linker, and a terminal 4-methylthiazole moiety [1]. This specific combination of pharmacophores is atypical among commercial screening libraries and has been indexed in structural databases, suggesting a research-driven origin for probing the chemical biology of multi-heterocycle compounds [2]. The compound is listed under the CAS registry system, though full disclosure of its bioactivity profile remains limited in the public domain.

Why Generic Pyridazinone or Thiazole Analogs Cannot Substitute for N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide in Research


Simplistic substitution of this compound with other in-class heterocyclic amides is scientifically inadvisable due to a critical lack of structure-activity relationship (SAR) data for this precise chemotype. The biological outcome of this molecule is contingent on the synergistic interplay of its three heterocycles, a topology not replicated in analogs bearing a single thiazole, pyridazinone, or thiophene unit. Evidence from related systems indicates that isomerism or minor structural modifications—such as replacing the thiophene with a phenyl ring [1] or altering the methyl group's position on the thiazole [2]—can lead to significant shifts in target affinity, selectivity, or even a complete switch in the primary mode of action. Without direct comparative experimental data, assuming functional interchangeability with any seemingly similar analog is an unvalidated risk. Procurement decisions must therefore be strictly substance-specific to preserve experimental integrity.

Quantitative Differentiation Evidence for N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide Against Closest Analogs


Disclaimer: Critical Gap in Comparator-Based Quantitative Data

A comprehensive search of primary research papers, authoritative databases (e.g., ChEMBL, PubChem, BindingDB), and patents as of the current date found no publicly available, head-to-head comparative quantitative data for N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide against a defined comparator. The compound's precise bioactivity profile, including potency, selectivity, ADME, and toxicity metrics, is not reported in the open literature. This evidence guide therefore cannot present the quantifiable differentiation mandated by the user's requirements. The following items are constructed to demonstrate the analytical framework but explicitly state the absence of data. This lack of evidence is the only truthful and compliant scientific conclusion.

Chemical Probes Heterocyclic Chemistry Drug Discovery

Structural Uniqueness vs. Other 6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl Acetamides

The target compound is distinguished from other analogs sharing the 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide core by the identity of its terminal amide substituent, N-(4-methylthiazol-2-yl). Public databases list close structural analogs where this group is replaced by N-(4-acetylphenyl) [1], N-(3-trifluoromethylphenyl) , or N-cyclopentyl moieties. These substitutions are known to alter lipophilicity, hydrogen-bonding capacity, and steric bulk, which in analogous chemotypes directly translate to changes in target binding and pharmacokinetics. However, no quantitative comparison of biological activity between these analogs has been published, and the absence of reported data for the methylthiazole variant suggests its profile remains experimentally uncharacterized.

Medicinal Chemistry Structure-Activity Relationship Chemical Libraries

Potential Mechanistic Divergence from Thioether-Linked Pyridazine Analogs

A common point of confusion for procurement is the structurally related compound VU 0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide). VU 0240551 is a well-characterized, potent KCC2 inhibitor (IC50 = 560 nM) [1]. The target compound differs fundamentally in two ways: (1) it contains a pyridazinone (C=O) core instead of a pyridazine ring, and (2) it uses an N-alkylated acetamide linker (-CH2-CO-NH-) rather than a thioether-acetamide linker (-S-CH2-CO-NH-). These differences replace a key hydrogen-bond acceptor and alter the scaffold's electronics, making any inference of KCC2 activity or similar selectivity profiles scientifically unsound. Direct evidence of the target compound's activity at KCC2 or any other target is absent in the literature.

Chemical Biology Target Engagement Ligand Efficiency

Validated and Potential Application Scenarios for N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide


Exploratory Medicinal Chemistry for Multi-Heterocycle SAR Exploration

The compound's primary value lies in its uncharted chemical space. For a medicinal chemistry team exploring the SAR around pyridazinone-based scaffolds for kinase, GPCR, or other protein targets, this specific compound serves as a unique building block. Its procurement is justified for systematic SAR studies where the goal is to probe the effect of a 4-methylthiazole amide tail on potency and selectivity, relative to a library of other tail variants. The lack of pre-existing data means the first user can generate novel intellectual property. As no comparative data exists, the research outcome is inherently uncertain, representing a high-risk, high-reward chemical biology endeavor. This scenario is a direct extension of the structural uniqueness evidence detailed in Section 3.

Negative Control or Counter-Screen for Thioether-Linked KCC2 Inhibitor Research Programs

Given the fundamental structural difference from the known KCC2 inhibitor VU 0240551 (a thioether), this compound can be rationally employed as a negative control or a key compound in a counter-screen for KCC2-targeted research. Its inability to inhibit KCC2 is predicted on the basis of its different core and linker, as established in the evidence from Section 3. However, this application requires the end-user to first experimentally confirm the lack of KCC2 activity, as the prediction is structure-based, not experimentally validated for this exact compound.

Chemical Biology Probe Development for Undisclosed Protein Targets

The multi-heterocyclic nature of this compound makes it a candidate for phenotypic screening or chemical proteomics approaches aimed at deconvoluting novel protein targets. The combination of a hydrogen-bond-donating amide, a thiophene capable of pi-stacking, and a methylthiazole with a defined dipole moment could drive interactions with targets that are not engaged by simpler analogs, as inferred from the class-level evidence in Section 3. Selection for such campaigns is strategic when the goal is to identify a novel, patentable chemotype with a unique target profile, accepting that the hit rate is purely speculative.

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.